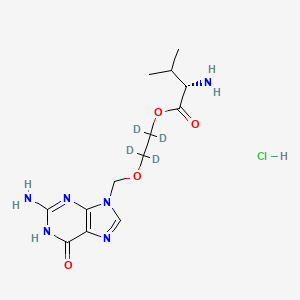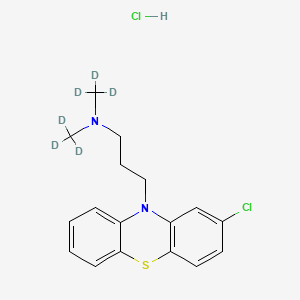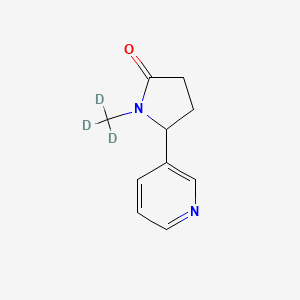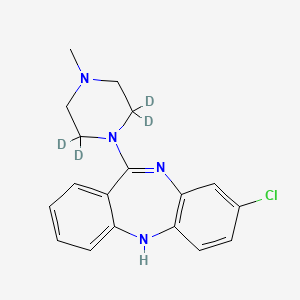
Oseltamivir-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of Oseltamivir-d3 is similar to that of Oseltamivir, with the difference being the presence of deuterium . There are studies on the molecular docking analysis of N-substituted Oseltamivir derivatives .Chemical Reactions Analysis
Oseltamivir is extensively converted to the active metabolite, oseltamivir carboxylate, by esterases located predominantly in the liver .Physical And Chemical Properties Analysis
Oseltamivir-d3 is a solid white to off-white compound . More detailed physical and chemical properties can be found in databases like PubChem .Aplicaciones Científicas De Investigación
Oseltamivir Resistance in Influenza Viruses
- Resistance Monitoring : Research shows that the H1N1 subtype of influenza A virus has developed resistance to Oseltamivir in some regions, highlighting the need for ongoing surveillance and alternative treatment strategies (Besselaar et al., 2008).
Molecular Dynamics and Resistance Mechanisms
- Structural Insights : Studies reveal the structural basis for Oseltamivir resistance in influenza viruses, providing valuable insights for developing new antiviral agents (Collins et al., 2009).
Environmental Impact
- Environmental Persistence : Oseltamivir’s persistence in different aquatic environments has been a subject of study, indicating potential ecological impacts and influences on resistance development (Accinelli et al., 2010).
Novel Drug Combinations and Alternatives
- Silver Nanoparticle Combination : Research on combining Oseltamivir with silver nanoparticles shows potential in inhibiting H1N1 influenza virus through ROS-mediated pathways (Li et al., 2016).
- Inhibitory Performance of Flavonoid : Studies have explored alternative compounds like cyanidin-3-sambubiocide against mutations in H1N1 influenza virus resistant to Oseltamivir (Kannan & Kolandaivel, 2018).
Impact on Influenza Management
- Clinical Management : Oseltamivir has been extensively studied in the context of seasonal, pandemic, and avian influenza, contributing to our understanding of effective influenza management (Smith et al., 2011).
Pharmacokinetics in Diverse Populations
- Diverse Patient Populations : The pharmacokinetics of Oseltamivir has been evaluated in various populations, including children, elderly, and those with renal or hepatic impairment, offering insights for personalized treatment approaches (Davies, 2010).
Safety And Hazards
Direcciones Futuras
Oseltamivir is appropriate for treating acute, uncomplicated influenza A or B illness in adults and pediatric patients, including neonates greater than two weeks of age . Nevertheless, multiple national advisory bodies have endorsed using oseltamivir as soon as possible (ideally less than 48 hours after symptom onset) for patients hospitalized with influenza or significant comorbidities, making them at high risk for complications . This suggests that Oseltamivir-d3, as a labeled version of Oseltamivir, may also have similar applications in the future.
Propiedades
Número CAS |
1093851-61-6 |
|---|---|
Nombre del producto |
Oseltamivir-d3 |
Fórmula molecular |
C16H25N2O4D3 |
Peso molecular |
315.43 |
Apariencia |
Solid powder |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Números CAS relacionados |
196618-13-0(unlabelled) |
Sinónimos |
(3R,4R,5S)-4-(Acetylamino-d3)-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic Acid Ethyl Ester; |
Etiqueta |
Oseltamivir |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















